molecular formula C22H25N3O6S B2741997 2-(4-(异丙磺酰基)苯基)-N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)乙酰胺 CAS No. 1251545-89-7

2-(4-(异丙磺酰基)苯基)-N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)乙酰胺

货号 B2741997
CAS 编号: 1251545-89-7
分子量: 459.52
InChI 键: FJXKGYNFTNOHDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation , the sulfonyl group could be introduced through a sulfonation reaction , and the oxadiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The phenyl and sulfonyl groups would likely contribute to the overall stability of the molecule, while the oxadiazole ring could potentially introduce some strain into the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the sulfonyl group could undergo substitution reactions, the phenyl group could participate in electrophilic aromatic substitution reactions , and the oxadiazole ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl and acetamide groups could potentially make the compound polar and therefore soluble in polar solvents . The phenyl group could contribute to the overall stability of the molecule .

科学研究应用

NMR 研究和结构分析

李英军(2012 年)的研究重点是新型的恶二唑衍生物,其结构与所讨论的化合物相似。该研究利用 NMR 技术确定了该化合物的结构,为其在材料科学或制药等各个领域的潜在应用提供了有价值的信息 (李英军,2012)

抗菌和抗增殖潜力

Kaya 等人(2017 年)的研究探索了一系列酰肼和恶二唑衍生物的抗菌和抗增殖活性。这些研究对于开发新药和治疗方法至关重要,尤其是在对抗各种细菌菌株和癌细胞方面 (Kaya 等人,2017)

癌症治疗潜力

Panchal 等人(2020 年)对恶二唑衍生物的另一项研究调查了它们作为小肺癌中涉及特定蛋白质的抑制剂的潜力。这凸显了该化合物在开发针对癌症的靶向疗法中的相关性 (Panchal, I. I., Rajput, R., & Patel, A. D., 2020)

除草剂代谢研究

Coleman 等人(2000 年)对氯乙酰胺除草剂的代谢进行了研究,这与所讨论化合物的结构相似性有关。了解此类化合物如何代谢可以为其在农业中的安全有效使用提供信息 (Coleman, S., Linderman, R. J., Hodgson, E., & Rose, R. L., 2000)

计算和药理学评估

Faheem(2018 年)对 1,3,4-恶二唑衍生物(类似于所讨论的化合物)的研究评估了它们的毒性、肿瘤抑制和抗炎作用。此类研究对于评估潜在药物的安全性与有效性至关重要 (Faheem, M., 2018)

属性

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-15(2)32(27,28)19-10-4-16(5-11-19)12-21(26)23-13-22-24-20(25-31-22)14-30-18-8-6-17(29-3)7-9-18/h4-11,15H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXKGYNFTNOHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。